molecular formula C21H21F2N3O2 B2415479 1-(1-(3,4-Difluorobenzyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione CAS No. 2034604-92-5

1-(1-(3,4-Difluorobenzyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione

Número de catálogo B2415479
Número CAS: 2034604-92-5
Peso molecular: 385.415
Clave InChI: QSKBQVJHGLODOX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-(1-(3,4-Difluorobenzyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione, also known as ABT-639, is a selective T-type calcium channel blocker. It has been extensively studied for its potential therapeutic applications in various diseases, including hypertension, epilepsy, and neuropathic pain.

Mecanismo De Acción

1-(1-(3,4-Difluorobenzyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione selectively blocks T-type calcium channels, which are involved in the regulation of neuronal excitability and neurotransmitter release. By blocking these channels, 1-(1-(3,4-Difluorobenzyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione reduces the influx of calcium ions into cells, which in turn reduces neuronal excitability and neurotransmitter release. This mechanism of action is thought to underlie the therapeutic effects of 1-(1-(3,4-Difluorobenzyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione in various diseases.
Biochemical and Physiological Effects
1-(1-(3,4-Difluorobenzyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione has been shown to have a number of biochemical and physiological effects. In animal models, 1-(1-(3,4-Difluorobenzyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione has been shown to reduce blood pressure, improve vascular function, and reduce neuropathic pain. Additionally, 1-(1-(3,4-Difluorobenzyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione has been shown to reduce the frequency and severity of seizures in animal models of epilepsy.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

1-(1-(3,4-Difluorobenzyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione has a number of advantages for lab experiments. It is highly selective for T-type calcium channels, which makes it a useful tool for studying the role of these channels in various diseases. Additionally, 1-(1-(3,4-Difluorobenzyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione has been extensively studied in animal models, which provides a wealth of data for researchers to draw upon.
However, there are also limitations to the use of 1-(1-(3,4-Difluorobenzyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione in lab experiments. For example, the effects of 1-(1-(3,4-Difluorobenzyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione may be influenced by factors such as age, sex, and genetic background, which can make it difficult to draw definitive conclusions from experiments. Additionally, the effects of 1-(1-(3,4-Difluorobenzyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione may vary depending on the specific disease or condition being studied.

Direcciones Futuras

For research on 1-(1-(3,4-Difluorobenzyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione include the evaluation of its therapeutic potential in human diseases and the development of new T-type calcium channel blockers.

Métodos De Síntesis

The synthesis of 1-(1-(3,4-Difluorobenzyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione involves a multi-step process that starts with the reaction of 3,4-difluorobenzylamine with 4-piperidone hydrochloride to obtain 1-(3,4-difluorobenzyl)piperidin-4-ol. The resulting compound is then reacted with 3-phenyl-1,2,4-triazol-5-one to form 1-(1-(3,4-difluorobenzyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione, which is the final product.

Aplicaciones Científicas De Investigación

1-(1-(3,4-Difluorobenzyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione has been extensively studied for its potential therapeutic applications in various diseases. In animal models, 1-(1-(3,4-Difluorobenzyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione has been shown to reduce blood pressure and improve vascular function in hypertensive rats. It has also demonstrated anticonvulsant activity in animal models of epilepsy. Additionally, 1-(1-(3,4-Difluorobenzyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione has been shown to be effective in reducing neuropathic pain in animal models.

Propiedades

IUPAC Name

1-[1-[(3,4-difluorophenyl)methyl]piperidin-4-yl]-3-phenylimidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21F2N3O2/c22-18-7-6-15(12-19(18)23)13-24-10-8-16(9-11-24)25-14-20(27)26(21(25)28)17-4-2-1-3-5-17/h1-7,12,16H,8-11,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSKBQVJHGLODOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CC(=O)N(C2=O)C3=CC=CC=C3)CC4=CC(=C(C=C4)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21F2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.